molecular formula C8H11F2N B2700690 3,3-Difluorocycloheptane-1-carbonitrile CAS No. 1936142-10-7

3,3-Difluorocycloheptane-1-carbonitrile

Cat. No.: B2700690
CAS No.: 1936142-10-7
M. Wt: 159.18
InChI Key: UHCTZGQPCOTRNI-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptane-1-carbonitrile is a chemical compound with the molecular formula C8H11F2N and a molecular weight of 159.18 g/mol It is characterized by the presence of a seven-membered cycloheptane ring substituted with two fluorine atoms and a nitrile group at the first carbon position

Chemical Reactions Analysis

3,3-Difluorocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Difluorocycloheptane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in studying biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

3,3-Difluorocycloheptane-1-carbonitrile can be compared with other fluorinated cycloalkanes and nitriles, such as:

Properties

IUPAC Name

3,3-difluorocycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCTZGQPCOTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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